2,5-Dithiabicyclo[2.2.0]hexane
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Overview
Description
2,5-Dithiabicyclo[220]hexane is a unique bicyclic compound characterized by its two sulfur atoms and a bicyclo[220]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dithiabicyclo[2.2.0]hexane typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with sulfur-containing reagents under photochemical conditions . This approach allows for the formation of the bicyclic structure with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of photochemical cycloaddition can be scaled up for larger-scale synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dithiabicyclo[2.2.0]hexane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dithiabicyclo[2.2.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur-related biochemical processes.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,5-Dithiabicyclo[2.2.0]hexane involves its ability to undergo various chemical transformations due to the presence of sulfur atoms. These transformations can affect molecular targets and pathways, such as:
Enzyme Inhibition: The compound can inhibit enzymes that interact with sulfur-containing substrates.
Redox Reactions: It can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.0]hexene: Similar framework but with different substituents and reactivity.
Uniqueness
2,5-Dithiabicyclo[2.2.0]hexane is unique due to the presence of sulfur atoms, which impart distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
652170-05-3 |
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Molecular Formula |
C4H6S2 |
Molecular Weight |
118.2 g/mol |
IUPAC Name |
2,5-dithiabicyclo[2.2.0]hexane |
InChI |
InChI=1S/C4H6S2/c1-3-4(5-1)2-6-3/h3-4H,1-2H2 |
InChI Key |
VEZRMXXWQIXURS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(S1)CS2 |
Origin of Product |
United States |
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